molecular formula C16H14N2O2 B6376907 3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol CAS No. 1261942-25-9

3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol

Cat. No.: B6376907
CAS No.: 1261942-25-9
M. Wt: 266.29 g/mol
InChI Key: CCXTXSLBPGWIMZ-UHFFFAOYSA-N
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Description

3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a cyano group, a dimethylaminocarbonyl group, and a phenol group, making it a versatile molecule in various chemical reactions and applications.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., Br₂) for electrophilic substitution and nucleophiles (e.g., NaOH) for nucleophilic substitution are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the phenol group can form hydrogen bonds and interact with biological macromolecules. The dimethylaminocarbonyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the dimethylaminocarbonyl group enhances its solubility and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(3-cyano-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-18(2)16(20)13-5-3-12(4-6-13)14-7-11(10-17)8-15(19)9-14/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXTXSLBPGWIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684919
Record name 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-25-9
Record name 3'-Cyano-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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